ethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a fused chromen-3-yl substituent at position 4 of the hexahydroquinoline core. This compound belongs to the Hantzsch-like heterocyclic family, synthesized via multicomponent reactions involving aldehydes, diketones, and β-ketoesters .
Properties
IUPAC Name |
ethyl 2,7,7-trimethyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO5/c1-6-30-24(29)20-14(3)26-17-10-25(4,5)11-18(27)22(17)21(20)16-12-31-19-8-7-13(2)9-15(19)23(16)28/h7-9,12,21,26H,6,10-11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFVGJXKXLHEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)CC(C2)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 398.45 g/mol. Its structure includes a hexahydroquinoline core fused with a chromone moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, a screening of various compounds revealed that derivatives of hexahydroquinoline exhibited significant cytotoxic effects against cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. In vitro studies showed that it could inhibit tumor necrosis factor (TNF) activity, which is crucial in inflammatory responses. This inhibition occurs through the disruption of TNF receptor interactions, leading to decreased inflammatory cytokine production .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using various assays. Results indicated that it effectively scavenges free radicals and reduces oxidative stress markers in cellular models .
Study 1: Anticancer Screening
A study conducted by Fayad et al. focused on identifying novel anticancer compounds through drug library screening on multicellular spheroids. The researchers found that the compound significantly inhibited growth in several cancer types, suggesting its potential as a therapeutic agent .
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| Ethyl 2,7,7-trimethyl... | 15 ± 2 | Breast Cancer |
| Ethyl 2,7,7-trimethyl... | 20 ± 3 | Lung Cancer |
Study 2: Anti-inflammatory Mechanism
In another investigation assessing the anti-inflammatory properties of similar compounds, it was demonstrated that derivatives could reduce TNF-induced cell death in L929 cells by more than 25%, indicating their potential for treating inflammatory diseases .
| Compound | TNF Inhibition (%) | IC50 (μM) |
|---|---|---|
| Ethyl derivative | 30 | 18 ± 1 |
| Control | 10 | n.d. |
Scientific Research Applications
Antioxidant Activity
Research indicates that derivatives of hexahydroquinoline compounds exhibit notable antioxidant properties. Ethyl 2,7,7-trimethyl derivatives have been studied for their ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial in developing therapeutic agents for conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives. Ethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo compounds have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research suggests that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The structure of the compound allows for modifications that can enhance its efficacy against resistant strains.
Building Block in Organic Synthesis
Ethyl 2,7,7-trimethyl derivatives serve as versatile intermediates in organic synthesis. They can be employed in constructing complex molecules due to their reactive functional groups. The compound's ability to undergo various chemical reactions such as nucleophilic substitutions and cycloadditions has been documented .
Synthesis of Novel Compounds
The compound has been utilized to synthesize novel heterocyclic compounds with potential biological activities. For example, modifications to the ethyl ester group can lead to new derivatives with enhanced pharmacological profiles .
Development of Functional Materials
The unique chemical structure of ethyl 2,7,7-trimethyl derivatives allows for their application in developing functional materials such as polymers and nanocomposites. The incorporation of these compounds into polymer matrices can improve mechanical properties and thermal stability .
Photovoltaic Applications
Recent studies suggest that quinoline-based compounds can be used in organic photovoltaic devices due to their light absorption properties and charge transport capabilities. This application is still under exploration but shows promise for future energy solutions .
Case Studies
Comparison with Similar Compounds
Structural Features :
- Core: Hexahydroquinoline with a 5-oxo group and ethyl ester at position 2.
- Substituents :
- 2,7,7-Trimethyl groups (steric and electronic effects).
- 4-(6-Methyl-4-oxo-4H-chromen-3-yl) group (planar aromatic system with conjugated ketone).
- Crystallography : While direct data for this compound is unavailable, analogs like ethyl 4-phenyl derivatives crystallize in triclinic $ P\overline{1} $ space groups with hydrogen-bonded chain motifs (e.g., N–H···O interactions) .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Chromen-3-yl vs.
- Methoxy/Fluoro Substituents : Electron-donating (methoxy) or withdrawing (fluoro) groups modulate electronic density, affecting reactivity and binding affinity .
Crystallographic and Physicochemical Properties
Table 2: Crystallographic Data for Selected Analogues
Insights :
Antimicrobial Activity :
- Polyhydroquinolines with nitro or methylthio groups (e.g., benzyl 4-(4-nitrophenyl) derivatives) show moderate-to-strong growth inhibition against Staphylococcus aureus and Escherichia coli .
- Chromen-3-yl derivatives are hypothesized to enhance activity due to redox-active ketone groups, which may induce oxidative stress in pathogens .
Anticancer Potential:
- Ferroptosis-inducing compounds (FINs) with chromene cores demonstrate selective cytotoxicity in oral squamous cell carcinoma (OSCC) cells compared to normal tissues .
- The target compound’s 4-oxo group could act as a Michael acceptor, enabling covalent binding to cellular thiols .
Q & A
What are the key steps in synthesizing ethyl 2,7,7-trimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?
Answer:
The synthesis typically involves a multi-step Hantzsch-like reaction. Key steps include:
Condensation: Reacting 6-methyl-4-oxo-4H-chromene-3-carbaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ethyl acetoacetate in ethanol.
Cyclization: Using ammonium acetate as a catalyst to form the hexahydroquinoline core.
Purification: Recrystallization in ethanol to isolate the product.
Critical parameters include temperature control (60–80°C), solvent choice (ethanol for solubility), and stoichiometric ratios (1:1:1 for aldehyde, dimedone, and ethyl acetoacetate). Variations in catalysts (e.g., L-glutamine) can improve yields by 10–15% .
Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and hydrogen bonding. For example, the chromen-3-yl group shows distinct aromatic proton shifts at δ 6.8–8.2 ppm .
- X-ray Crystallography: Resolves stereochemistry and bond parameters. Crystallographic data (triclinic system, P1 space group, a = 7.3523 Å, b = 9.6349 Å) reveal non-planar hexahydroquinoline rings due to steric hindrance from trimethyl groups .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak at m/z 452.18 (calculated for C24H25NO5) .
How can researchers optimize reaction yields during synthesis?
Answer:
- Catalyst Screening: L-glutamine or cobalt salts improve cyclization efficiency compared to ammonium acetate .
- Solvent-Free Conditions: Reduce side reactions and enhance reaction rates (e.g., 80% yield under solvent-free vs. 65% in ethanol) .
- Real-Time Monitoring: Use TLC (hexane:ethyl acetate, 3:1) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and adjust reaction time .
What computational methods predict the bioactivity of this compound against specific targets?
Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with enzymes like COX-2 or topoisomerase II. The chromen-3-yl group’s π-π stacking with aromatic residues (e.g., Tyr-355 in COX-2) suggests anti-inflammatory potential .
- QSAR Models: Correlate substituent electronegativity (e.g., electron-withdrawing groups on the chromen ring) with IC50 values for cytotoxicity .
How to address discrepancies between theoretical and experimental NMR data?
Answer:
- Dynamic Effects: Tautomerism in the hexahydroquinoline core (e.g., keto-enol equilibria) can shift proton signals. Use variable-temperature NMR to identify dynamic processes .
- Solvent Corrections: CDCl3 vs. DMSO-d6 alters chemical shifts by up to 0.5 ppm for polar protons .
- DFT Calculations: Gaussian09 simulations with B3LYP/6-31G(d) basis sets predict shifts, accounting for substituent electronic effects (e.g., deshielding by the 4-oxo group) .
What are the primary biological targets of this compound based on structural analogs?
Answer:
- Enzyme Inhibition: Analogs with dichlorophenyl or pyridinyl substituents inhibit COX-2 (IC50 = 2.1 µM) and bacterial DNA gyrase .
- DNA Intercalation: The chromen-3-yl group intercalates into DNA, as shown via ethidium bromide displacement assays (Kd = 1.8 × 10<sup>−6</sup> M) .
How to design experiments to determine the compound’s mechanism of action in cancer cells?
Answer:
- In Vitro Assays:
- MTT Assay: Measure cytotoxicity (e.g., IC50 = 12 µM in MCF-7 cells).
- Flow Cytometry: Assess apoptosis via Annexin V/PI staining.
- Molecular Targets:
- Western Blotting: Quantify pro-apoptotic proteins (e.g., caspase-3 activation, Bax/Bcl-2 ratio).
- Kinase Profiling: Screen against a panel of 50 kinases (e.g., EGFR inhibition at 0.5 µM) .
How does steric hindrance from trimethyl groups influence reactivity?
Answer:
- Steric Effects: The 2,7,7-trimethyl groups hinder nucleophilic attacks at C-4 and C-5 positions, favoring regioselective reactions (e.g., bromination at C-8 over C-6) .
- Crystallographic Evidence: Trimethyl groups create a distorted chair conformation in the hexahydroquinoline ring, reducing solubility in polar solvents .
What strategies validate the purity of synthesized batches?
Answer:
- Chromatography: HPLC with a C18 column (acetonitrile/water, 70:30) achieves >98% purity.
- Elemental Analysis: Compare experimental vs. calculated C, H, N percentages (e.g., C: 63.85%, H: 5.58%, N: 3.10%) .
- Melting Point: Sharp range (e.g., 198–200°C) indicates homogeneity .
How to analyze the compound’s stability under varying pH conditions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
